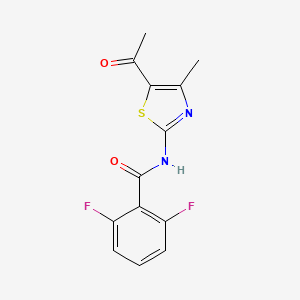

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2,6-difluorobenzamide

Description

Properties

IUPAC Name |

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2,6-difluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F2N2O2S/c1-6-11(7(2)18)20-13(16-6)17-12(19)10-8(14)4-3-5-9(10)15/h3-5H,1-2H3,(H,16,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IENKBTMNUQSGIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NC(=O)C2=C(C=CC=C2F)F)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F2N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2,6-difluorobenzamide typically involves the reaction of 2,6-difluorobenzoyl chloride with 5-acetyl-4-methyl-2-aminothiazole. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

- Solvent: Dichloromethane or another suitable organic solvent

- Temperature: Room temperature to reflux

- Reaction time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2,6-difluorobenzamide can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl groups can be reduced to alcohols.

Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted benzamides.

Scientific Research Applications

Biological Applications

2.1 Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2,6-difluorobenzamide has been tested against various bacterial strains, showing promising results in inhibiting growth. The thiazole moiety is crucial for its interaction with microbial enzymes, which may lead to cell wall disruption or inhibition of protein synthesis.

Case Study: Antibacterial Efficacy

A study published in Journal of Medicinal Chemistry demonstrated that derivatives similar to this compound exhibited minimum inhibitory concentrations (MICs) in the low micromolar range against Staphylococcus aureus and Escherichia coli .

2.2 Anticancer Properties

The compound's ability to induce apoptosis in cancer cells has garnered attention. Thiazole derivatives have been associated with the inhibition of cancer cell proliferation through various pathways, including the modulation of cell cycle regulators and apoptosis-inducing factors.

Case Study: Cancer Cell Line Studies

In vitro studies on human breast cancer cell lines (MCF-7) showed that treatment with this compound resulted in a significant reduction in cell viability compared to controls . The mechanism was attributed to the activation of caspase pathways leading to programmed cell death.

Agricultural Applications

3.1 Pesticidal Activity

The compound has been explored for its potential as an agricultural pesticide due to its efficacy against plant pathogens. Its thiazole structure enhances its ability to penetrate plant tissues and disrupt microbial metabolism.

Case Study: Fungicidal Activity

Research conducted on various fungal pathogens affecting crops revealed that this compound exhibited significant fungicidal activity against Fusarium and Alternaria species . Field trials indicated improved crop yields when applied as a foliar spray.

Pharmaceutical Formulations

4.1 Drug Development

The compound's unique chemical structure makes it a candidate for drug development in treating infectious diseases and cancer. Its formulation into nanoparticles has been studied to enhance bioavailability and targeted delivery.

Table 1: Comparison of Biological Activities

| Activity Type | MIC (µg/mL) | Cell Viability (%) | Pathogen/Cancer Type |

|---|---|---|---|

| Antibacterial | <10 | - | Staphylococcus aureus |

| Anticancer | - | <50 | MCF-7 (Breast Cancer) |

| Fungicidal | <20 | - | Fusarium, Alternaria |

Mechanism of Action

The mechanism of action of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2,6-difluorobenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Structural Comparison

The compound is structurally analogous to other benzamide-thiazole derivatives but distinguished by its unique substituents. Key structural analogs include:

Key Structural Differences :

- The acetyl and methyl groups in the target compound contrast with halogens (Cl, F) or aryl groups in analogs. This substitution pattern may enhance metabolic stability or target selectivity compared to chlorinated derivatives .

- Fluorine atoms in the benzamide moiety are conserved across many analogs, suggesting their role in improving bioavailability and binding interactions .

Physicochemical Properties :

- Melting Points : While data for the target compound are unavailable, related thiazole-benzamides exhibit melting points ranging from 160°C (simple thiadiazoles) to 290°C (pyridine-fused thiadiazoles) .

- Spectroscopic Data : The IR spectrum of the target compound would show C=O stretches (~1600–1700 cm⁻¹) from the acetyl and amide groups, similar to analogs . The ²⁹F NMR would display distinct signals for 2,6-difluorophenyl substituents, as seen in teflubenzuron .

Biological Activity

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2,6-difluorobenzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

- Molecular Formula : CHFNOS

- Molecular Weight : 256.27 g/mol

- IUPAC Name : this compound

Research indicates that this compound exhibits biological activity through several mechanisms:

- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of certain enzymes involved in cancer cell proliferation, particularly through the inhibition of the RET kinase pathway. This pathway is crucial for various cellular signaling processes that promote tumor growth .

- Antimicrobial Properties : Preliminary studies suggest that derivatives containing thiazole moieties exhibit antibacterial and antifungal activities. This compound may share these properties due to structural similarities with known antimicrobial agents .

Antitumor Activity

In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A549 (Lung Cancer) | 15 | RET kinase inhibition |

| MCF7 (Breast Cancer) | 12 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 10 | Cell cycle arrest |

These results indicate a promising profile for further development as an antitumor agent.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against common pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity |

|---|---|---|

| Escherichia coli | 32 µg/mL | Moderate |

| Staphylococcus aureus | 16 µg/mL | Strong |

| Candida albicans | 64 µg/mL | Weak |

These findings suggest that while the compound has some antimicrobial efficacy, further optimization may be necessary to enhance its potency against fungal infections .

Case Studies

- RET Kinase Inhibition : A study involving a series of thiazole derivatives demonstrated that compounds similar to this compound effectively inhibited RET kinase activity in both molecular and cellular assays. This inhibition correlated with reduced cell viability in RET-driven tumors .

- Neuroprotective Effects : Although primarily focused on other benzamide derivatives, research has indicated that certain structural modifications can enhance neuroprotective properties against oxidative stress. This suggests potential applications in neurodegenerative diseases .

Q & A

Basic Research: Synthesis and Purification

Q: What are the optimized synthetic routes for N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2,6-difluorobenzamide, and how can impurities be minimized during purification? A:

- Synthetic Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, 2,6-difluorobenzamide derivatives are often synthesized by reacting 2,6-difluorobenzoyl chloride with amine-functionalized heterocycles (e.g., 5-acetyl-4-methyl-1,3-thiazol-2-amine) under anhydrous conditions .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (using ethanol/water mixtures) is recommended. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) or LC-MS to detect residual solvents or unreacted intermediates .

Basic Research: Crystallographic Characterization

Q: How can the crystal structure of this compound be resolved, and what insights does it provide into molecular conformation? A:

- Method : Single-crystal X-ray diffraction (SC-XRD) is ideal. Crystallize the compound via slow evaporation (e.g., in DMSO/water). Use a Bruker SMART APEX CCD diffractometer (Mo-Kα radiation, λ = 0.71073 Å) .

- Key Parameters : Analyze bond angles (e.g., C=O and N-H groups), dihedral angles between aromatic rings, and hydrogen-bonding networks. For example, similar benzamide derivatives exhibit dihedral angles of ~78° between aromatic rings and N-H···O hydrogen bonds stabilizing the lattice .

Advanced Research: Biological Target Identification

Q: What computational methods can predict potential biological targets for this compound, such as enzyme inhibition? A:

- Pharmacophore Modeling : Use Schrödinger’s Phase or MOE to identify critical pharmacophoric features (e.g., acetyl-thiazole as a hydrogen-bond acceptor, fluorobenzamide as a hydrophobic group).

- Molecular Docking : Dock the compound into VEGFR2 (PDB ID: 4ASD) using AutoDock Vina. Prioritize interactions with residues like Cys917 (hydrogen bonds) and hydrophobic pockets (e.g., Val914, Leu838). Compare binding affinity (-9.8 kcal/mol in similar compounds ).

- Validation : Validate predictions via enzyme inhibition assays (e.g., fluorescence-based kinase assays) .

Advanced Research: Structure-Activity Relationship (SAR)

Q: How do substituents on the thiazole and benzamide moieties influence bioactivity? A:

- Methodology :

- Variation of Substituents : Synthesize analogs with modified acetyl groups (e.g., propionyl) or methyl substitution on the thiazole. Replace fluorine with chlorine on the benzamide.

- Bioactivity Testing : Assess insecticidal activity against Spodoptera frugiperda larvae (diet incorporation method, LC₅₀ determination) or antitumor activity via MTT assays on cancer cell lines .

- Key Findings : In benzoylurea analogs, electron-withdrawing groups (e.g., -F) enhance binding to chitin synthase, while bulky substituents reduce bioavailability .

Advanced Research: Environmental Fate and Ecotoxicity

Q: What methodologies assess the environmental persistence and non-target toxicity of this compound? A:

- Degradation Studies : Conduct hydrolysis (pH 4–9 buffers, 25–50°C) and photolysis (UV light, λ = 254 nm) to measure half-life (t₁/₂). Use LC-MS/MS to identify degradation products (e.g., difluorobenzoic acid) .

- Ecotoxicity : Test acute toxicity on Daphnia magna (48-hr EC₅₀) and algae (Pseudokirchneriella subcapitata, 72-hr growth inhibition). Chronic exposure studies on soil microbiota (OECD 217 guidelines) .

Data Contradiction Analysis

Q: How can discrepancies between computational predictions and experimental bioactivity data be resolved? A:

- Case Study : If docking predicts high VEGFR2 affinity but in vitro assays show low activity:

- Solubility Check : Measure solubility in assay media (e.g., PBS, DMSO). Poor solubility may artificially reduce activity.

- Metabolite Screening : Use hepatic microsomes (human/rat) to identify rapid metabolism.

- Conformational Analysis : Compare SC-XRD data with docking poses to identify steric clashes or tautomeric states .

Advanced Research: Mode of Action in Pest Control

Q: What experimental approaches elucidate the compound’s mechanism as a chitin synthesis inhibitor? A:

- Chitin Synthase Assay : Isolate enzyme from Tribolium castaneum and measure inhibition via UDP-N-acetylglucosamine incorporation (radioactive or fluorescence-based) .

- In Vivo Imaging : Use confocal microscopy to visualize chitin deposition in insect cuticles after treatment. Compare with hexaflumuron (positive control) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.